molecular formula C13H8Cl2N2OS2 B2581673 (E)-5-chloro-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 865543-88-0

(E)-5-chloro-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

Cat. No.: B2581673
CAS No.: 865543-88-0
M. Wt: 343.24
InChI Key: NDMUCNVFBSKZIP-DTQAZKPQSA-N
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Description

(E)-5-chloro-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a thiophene ring, a benzo[d]thiazole moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-chloro-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzo[d]thiazole Moiety: This step involves the cyclization of 4-chloro-3-methylbenzothioamide with a suitable reagent, such as phosphorus pentachloride (PCl5), to form the benzo[d]thiazole ring.

    Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction with a thiophene derivative, such as 2-bromothiophene, using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling).

    Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with an appropriate amine, such as 5-chlorothiophene-2-carboxylic acid, under dehydrating conditions (e.g., using thionyl chloride) to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-5-chloro-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, using nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

(E)-5-chloro-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is used in the synthesis of organic semiconductors and conductive polymers, which are essential in the development of electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of (E)-5-chloro-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in cellular processes, such as kinases and G-protein coupled receptors (GPCRs).

    Pathways Involved: It modulates signaling pathways, including the PI3K-AKT and MAPK pathways, which are crucial for cell proliferation, survival, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen Bromide: A cationic surfactant with antiseptic properties.

    (3-Chloropropyl)trimethoxysilane: An organosilane used in surface modification and as a coupling agent.

Uniqueness

(E)-5-chloro-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a thiophene ring, benzo[d]thiazole moiety, and carboxamide group makes it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

5-chloro-N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2OS2/c1-17-11-7(14)3-2-4-8(11)20-13(17)16-12(18)9-5-6-10(15)19-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMUCNVFBSKZIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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